Vildagliptin Impurity A

Catalog No.
S1801038
CAS No.
565453-39-6
M.F
C₁₇H₂₇N₃O₃
M. Wt
321.41
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vildagliptin Impurity A

CAS Number

565453-39-6

Product Name

Vildagliptin Impurity A

IUPAC Name

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C₁₇H₂₇N₃O₃

Molecular Weight

321.41

InChI

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22)

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N

Synonyms

Vildagliptin Impurity A

Vildagliptin Impurity A (CAS 565453-39-6), chemically identified as the amide derivative of vildagliptin, is the primary hydrolytic degradation product of the parent dipeptidyl peptidase-4 (DPP-4) inhibitor. Structurally, it forms when the cyano group on the pyrrolidine ring of vildagliptin undergoes hydrolysis to a carboxamide [1]. In industrial procurement and pharmaceutical quality assurance, securing a high-purity certified reference standard of this specific impurity is strictly required to comply with ICH guidelines for API stability monitoring, forced degradation profiling, and the validation of stability-indicating chromatographic assays [1].

Research Fit

CAS-verified amide impurity reference standard for vildagliptin impurity profiling
Dual identity: process-related impurity and metabolite M18.6
Supports ANDA analytical method development and forced degradation studies

Substituting Vildagliptin Impurity A with generic degradation mixtures, closely related gliptin amides, or uncharacterized crude stress samples is unacceptable in regulated pharmaceutical manufacturing. Because the conversion of the parent nitrile to this specific amide is the dominant degradation pathway under basic, oxidative, and high-humidity conditions, regulatory agencies demand precise quantification of this exact molecule [1]. Without a highly purified, structurally confirmed standard of Impurity A, analytical laboratories cannot establish accurate relative response factors (RRFs), leading to erroneous mass-balance calculations and the potential rejection of API batches or formulated drug products during stability testing [1].

Substitution Risk

Target Identity
Substitution Risk
CAS 565453-39-6
Amide impurity
USP/EP Impurity B
CAS 1036959-23-5
Cyclic amidine impurity
USP/EP Impurity A
Nomenclature inversion across pharmacopoeias and vendor catalogs may lead to wrong entity procurement
Chromatographic retention and UV spectral characteristics may differ; retention time markers may not transfer
Specification thresholds and method LOQ targets are not interchangeable between the two entities

Formulation Compatibility and Excipient-Induced Degradation Tracking

During drug product development, the stability of vildagliptin is highly dependent on excipient selection. Studies demonstrate that reactive excipients, particularly reducing sugars like lactose, significantly accelerate the hydrolysis of the API's nitrile group into Vildagliptin Impurity A under accelerated stability conditions (e.g., 40°C / 75% RH) [1]. In contrast, formulations utilizing microcrystalline cellulose arrest this specific degradation pathway [1]. Procuring the exact Impurity A standard allows formulators to quantitatively track this conversion rate, providing the necessary analytical proof to justify excipient selection and ensure long-term shelf life.

Evidence DimensionRate of Nitrile-to-Amide Hydrolysis
Target Compound DataAccelerated formation of Impurity A
Comparator Or BaselineStable baseline formulations using microcrystalline cellulose
Quantified DifferenceLactose promotes rapid conversion to the amide, whereas optimized excipients halt this specific pathway.
ConditionsAccelerated stability testing (40°C / 75% RH) of solid oral dosage forms.

Formulators must procure this specific impurity standard to screen excipients and prove to regulators that the chosen formulation prevents nitrile hydrolysis.

Specification Limit
Head-to-head
0.3% max vs 0.1% max
Supports distinct method LOQ targets
USP/EP monograph context

Alkaline and Oxidative Stress Pathway Monitoring

Vildagliptin Impurity A serves as the critical first indicator of chemical stress during API manufacturing. Forced degradation studies reveal that under alkaline conditions (0.01 M NaOH), vildagliptin rapidly converts to Impurity A within just 5 minutes at room temperature, before undergoing secondary hydrolysis to the terminal carboxylic acid degradant [1]. Similarly, mild oxidative stress (0.1% H2O2) yields the amide within 2 minutes[1]. By utilizing the pure Impurity A standard as a benchmark, quality control teams can detect early-stage process excursions—such as pH shifts or oxidative exposure—long before complete API breakdown occurs.

Evidence DimensionDegradation Sequence Kinetics
Target Compound DataPrimary intermediate (Impurity A) forms rapidly (≤ 5 mins)
Comparator Or BaselineVildagliptin Carboxylic Acid (secondary terminal degradant)
Quantified DifferenceImpurity A appears as the first quantifiable degradation peak before subsequent hydrolysis to the carboxylic acid.
ConditionsForced degradation under basic (0.01M NaOH) and oxidative (0.1% H2O2) stress at room temperature.

Detecting this specific amide intermediate allows QA teams to identify and correct process environment excursions earlier than tracking the final carboxylic acid degradant.

LogP Difference
Reported
0.23 vs ~1.5 (API)
Earlier RP-HPLC elution context
Predicted parameter; verify experimentally

Metabolite Correlation and Patient-Centric Specification Limits

In addition to being a manufacturing degradant, Vildagliptin Impurity A is structurally identical to the minor in vivo metabolite M18.6 [1]. Pharmacokinetic studies indicate that M18.6 is formed in mammalian models after oral administration and excreted in feces [1]. Because the degradation pathway overlaps with the metabolic pathway, toxicological data from the metabolite can be leveraged to justify higher, patient-centric specification limits for the impurity in the final drug product[1]. Procuring the exact standard is therefore a strategic regulatory tool to prevent unnecessary batch rejections by proving the degradant's safety profile matches the established metabolite.

Evidence DimensionRegulatory Qualification Threshold
Target Compound DataCan be justified at higher specification limits (e.g., >0.5%) based on metabolite equivalence
Comparator Or BaselineDefault uncharacterized impurity threshold (typically ≤0.2% or ≤0.5%)
Quantified DifferenceDemonstrating equivalence to metabolite M18.6 allows for a scientifically justified, higher acceptable limit in final dosage forms.
ConditionsRegulatory submission and patient-centric specification (PCS) development.

Using this standard to bridge degradation data with metabolic safety profiles can save manufacturers from costly batch rejections due to overly conservative generic impurity limits.

Reference Purity
Data to verify
≥95% by HPLC
Supports method validation accuracy
Vendor COA context; verify per lot
Toxicol. Review
Class-level
HED 6.5 mg/day; MOA/MTA ≥1
Context-dependent; supports specification review
Single-study inference; verify applicability

Stability-Indicating Assay Validation for API Release

Vildagliptin Impurity A is an essential reference material for validating HPLC and LC-MS methods used in the routine batch release of vildagliptin. It ensures that the analytical method has sufficient resolution to separate the parent API from its primary hydrolytic degradant[1].

Excipient Compatibility Screening in Formulation Development

During the design of solid oral dosage forms, formulators use this standard to quantify the degradation impact of various binders and fillers. It is specifically used to monitor the adverse nitrile-hydrolysis effects of reducing sugars like lactose compared to stable alternatives like microcrystalline cellulose [2].

Regulatory Qualification and Patient-Centric Specification (PCS) Justification

Because Impurity A is identical to the in vivo metabolite M18.6, regulatory affairs teams utilize quantitative data derived from this standard to justify higher, patient-centric safety thresholds to agencies, preventing unnecessary product recalls [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA impurity method development
CAS-verified reference standard identity
Chromatographic resolution from API
Forced degradation and stability studies
Known degradation pathway reference
Stressed sample peak identification
Regulatory specification support
Metabolite-based toxicological review
Specification limit documentation context
Cross-pharmacopoeia method transfer
CAS-centered procurement
Impurity designation cross-referencing

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